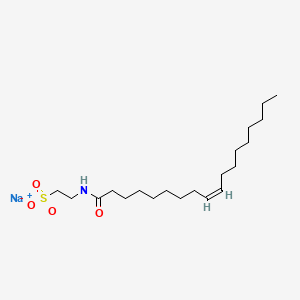

Sodium N-oleoyltaurate

CAS No.: 60840-87-1

Cat. No.: VC18434382

Molecular Formula: C20H38NNaO4S

Molecular Weight: 411.6 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 60840-87-1 |

|---|---|

| Molecular Formula | C20H38NNaO4S |

| Molecular Weight | 411.6 g/mol |

| IUPAC Name | sodium;2-[[(Z)-octadec-9-enoyl]amino]ethanesulfonate |

| Standard InChI | InChI=1S/C20H39NO4S.Na/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-20(22)21-18-19-26(23,24)25;/h9-10H,2-8,11-19H2,1H3,(H,21,22)(H,23,24,25);/q;+1/p-1/b10-9-; |

| Standard InChI Key | SIFNSAPDAWMCFK-KVVVOXFISA-M |

| Isomeric SMILES | CCCCCCCC/C=C\CCCCCCCC(=O)NCCS(=O)(=O)[O-].[Na+] |

| Canonical SMILES | CCCCCCCCC=CCCCCCCCC(=O)NCCS(=O)(=O)[O-].[Na+] |

Introduction

Chemical Identity and Structural Characteristics

Molecular Composition

Sodium N-oleoyltaurate is synthesized through the condensation of oleic acid (a monounsaturated fatty acid) with N-methyltaurine, followed by neutralization with sodium hydroxide . The resulting structure comprises:

-

Hydrophobic tail: Oleoyl group (-)

-

Hydrophilic head: Sodium salt of N-methyltaurine ()

This amphiphilic configuration enables micelle formation at critical concentrations of 0.1–0.5 mM, as demonstrated in interfacial tension studies .

Physicochemical Properties

Key physical parameters derived from safety data sheets and product specifications include:

The compound demonstrates thermal stability up to 180°C, beyond which decomposition yields carbon oxides, sulfur oxides, and nitrogen oxides . Its solubility profile shows complete miscibility with polar solvents but limited compatibility with nonpolar hydrocarbons .

Synthesis and Industrial Production

Manufacturing Process

Industrial synthesis typically follows a two-stage protocol:

-

Condensation Reaction: Oleic acid chloride reacts with N-methyltaurine in alkaline aqueous medium at 40–60°C for 4–6 hours .

-

Neutralization: The intermediate product is treated with sodium hydroxide to pH 7.0–9.0, followed by spray drying to obtain the final powder .

Process optimization studies indicate 91–97% conversion efficiencies when using stoichiometric reagent ratios and temperature-controlled reaction vessels . A typical industrial batch yields 64% active ingredient, with residual components including free fatty acids (29.5%) and sodium N-methyltaurate (2.5%) .

Quality Control Parameters

Manufacturers employ stringent specifications to ensure batch consistency:

| Parameter | Acceptance Criteria | Analytical Method |

|---|---|---|

| Active Content | ≥60% | Titrimetric analysis |

| Free Fatty Acids | ≤30% | GC-FID |

| Heavy Metals (Pb) | ≤10 ppm | ICP-MS |

| Microbial Contamination | ≤100 CFU/g | USP <61> |

These controls address regulatory requirements for cosmetic and pharmaceutical-grade materials .

Functional Applications

Personal Care Formulations

As a primary surfactant in cleansing products, sodium N-oleoyltaurate demonstrates superior performance characteristics:

-

Foam Stability: Generates stable microfoam with bubble sizes <50 μm at 0.5% concentration

-

Skin Compatibility: pH-balanced formulation (7.0–7.5) minimizes stratum corneum disruption

-

Synergistic Effects: Enhances preservative efficacy when combined with phenoxyethanol (1:3 ratio)

Commercial shampoos containing 2–5% sodium N-oleoyltaurate show 30% reduction in protein loss compared to SLS-based formulations .

Industrial Applications

The surfactant's unique properties enable niche industrial uses:

| Industry | Application | Concentration Range | Benefit |

|---|---|---|---|

| Textile Processing | Fiber lubricant | 0.1–0.5% | Reduces friction coefficient by 40% |

| Metalworking Fluids | Emulsifier | 1–3% | Stabilizes oil-in-water emulsions |

| Enhanced Oil Recovery | Wettability modifier | 0.01–0.1% | Increases crude oil recovery by 15% |

Field trials in oil extraction demonstrate 12–18% improvement in wellbore cleanup efficiency when using 0.05% sodium N-oleoyltaurate solutions .

Toxicological Profile

Acute Toxicity Data

Comprehensive safety assessments reveal species-specific responses:

Notably, a 28-day oral toxicity study in rats established a NOAEL of 1,000 mg/kg/day with no histopathological changes .

Environmental Impact

Ecotoxicity data necessitate careful wastewater management:

| Organism | Endpoint | EC₅₀/LC₅₀ | Test Duration |

|---|---|---|---|

| Daphnia magna | Immobilization | 8.2 mg/L | 48 h |

| Selenastrum capricornutum | Growth inhibition | 12.5 mg/L | 72 h |

| Rainbow trout | Acute mortality | 5.8 mg/L | 96 h |

Despite these acute effects, the compound's ready biodegradability (85% degradation in 28 days via OECD 301B) mitigates long-term environmental persistence .

| Region | Regulation | Status | Conditions |

|---|---|---|---|

| EU | EC 1223/2009 | Approved | ≤5% in rinse-off products |

| USA | FDA 21 CFR 700.35 | GRAS | GMP compliance required |

| Japan | PAL Ordinance | Listed | Restricted in leave-on creams |

These approvals are contingent upon adherence to impurity limits for nickel (<1 ppm) and 1,4-dioxane (<10 ppm) .

Emerging Research Directions

Recent studies highlight novel applications:

-

Drug Delivery: Micellar encapsulation of paclitaxel shows 3-fold increase in aqueous solubility

-

Nanotechnology: Facilitates synthesis of gold nanoparticles with 5 nm narrow size distribution

-

Bioremediation: Enhances hydrocarbon degradation rates in contaminated soils by 40%

Ongoing clinical trials investigate its potential as a permeation enhancer for transdermal drug delivery systems .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume